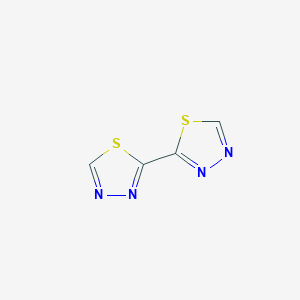
2,2'-Bi-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bi-1,3,4-thiadiazole is a heterocyclic compound featuring two 1,3,4-thiadiazole rings connected by a single bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bi-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazonoyl halides . Another approach involves the condensation of aldehydes or ketones with thioaroylhydrazines .
Industrial Production Methods: While specific industrial production methods for 2,2’-Bi-1,3,4-thiadiazole are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Bi-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiols or other reduced sulfur-containing species.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2,2’-Bi-1,3,4-thiadiazole has a broad range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2’-Bi-1,3,4-thiadiazole varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It inhibits DNA and RNA synthesis in cancer cells, thereby preventing cell proliferation and inducing apoptosis.
Electronic Applications: In OLEDs, the compound’s electronic structure allows for efficient charge transport and light emission.
Comparación Con Compuestos Similares
1,3,4-Thiadiazole: A simpler analog with one thiadiazole ring, used in various chemical and pharmaceutical applications.
2,5-Disubstituted-1,3,4-thiadiazoles: These compounds have substitutions at the 2 and 5 positions, offering different electronic and steric properties.
1,2,4-Oxadiazole: Another heterocyclic compound with similar applications but different electronic properties due to the presence of an oxygen atom.
Uniqueness: 2,2’-Bi-1,3,4-thiadiazole is unique due to its dual thiadiazole rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs and other advanced materials .
Propiedades
Número CAS |
207292-28-2 |
|---|---|
Fórmula molecular |
C4H2N4S2 |
Peso molecular |
170.2 g/mol |
Nombre IUPAC |
2-(1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C4H2N4S2/c1-5-7-3(9-1)4-8-6-2-10-4/h1-2H |
Clave InChI |
RJIXYMLFPYOSRK-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=C(S1)C2=NN=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)
![Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14249952.png)
![Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-](/img/structure/B14249967.png)
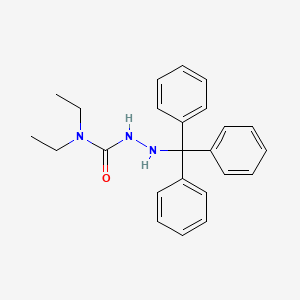
![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
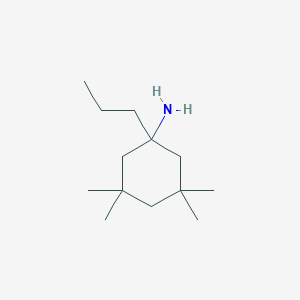
![4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide](/img/structure/B14249992.png)
![5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B14249995.png)
![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)

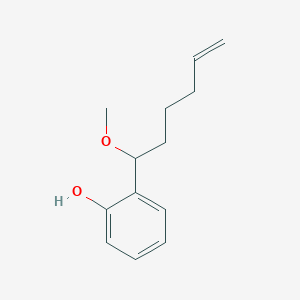
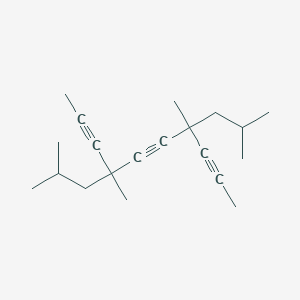
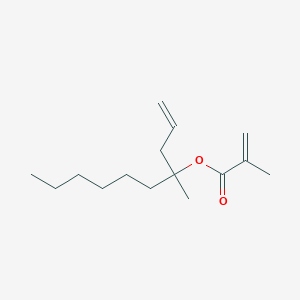
![1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane](/img/structure/B14250023.png)
